molecular formula C15H17NO2S2 B5779777 N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide

N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5779777
M. Wt: 307.4 g/mol
InChI Key: BHQABRPOSOOTJD-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. EPM is a sulfonamide derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has also been reported to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been reported to reduce the levels of prostaglandins, which are mediators of inflammation, pain, and fever. N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has also been reported to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have herbicidal and fungicidal effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide in lab experiments include its low toxicity, high yield of synthesis, and potential applications in various fields. However, the limitations of using N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide in lab experiments include its limited solubility in water, which can affect its bioavailability, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide. One direction is to further investigate its mechanism of action and its potential applications in medicine, agriculture, and material science. Another direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Furthermore, the development of new synthesis methods for N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide with improved yield and purity is also an area of future research.

Synthesis Methods

N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has been synthesized using different methods such as the reaction of 2-ethylphenylamine with 4-(methylthio)benzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-ethylphenylamine with 4-(methylthio)benzenesulfonyl isocyanate. The yield of N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide using these methods ranges from 70-90%.

Scientific Research Applications

N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have potential anticancer activity. In agriculture, N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has been used as a herbicide and fungicide. In material science, N-(2-ethylphenyl)-4-(methylthio)benzenesulfonamide has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and polymers.

properties

IUPAC Name

N-(2-ethylphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-3-12-6-4-5-7-15(12)16-20(17,18)14-10-8-13(19-2)9-11-14/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQABRPOSOOTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-4-(methylsulfanyl)benzenesulfonamide

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